molecular formula C22H24ClN3O3S B2604255 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE CAS No. 862759-00-0

1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE

Cat. No.: B2604255
CAS No.: 862759-00-0
M. Wt: 445.96
InChI Key: CFWJUWHODVDIDX-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 5-position with a 4-chlorobenzenesulfonyl group and at the 2-position with a 3-methylphenyl moiety. The sulfonyl group enhances electronegativity, while the ethylpiperazine may influence solubility and receptor interactions. Structural analogs often modify these substituents or the heterocyclic core, leading to variations in bioactivity and physicochemical properties .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-3-25-11-13-26(14-12-25)22-21(30(27,28)19-9-7-18(23)8-10-19)24-20(29-22)17-6-4-5-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJUWHODVDIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The chlorobenzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the methylphenyl group through electrophilic aromatic substitution. Finally, the ethylpiperazine moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features three critical functional groups:

  • Sulfonamide group (SO₂-NR₂): Known for stability but susceptible to hydrolysis under extreme conditions.

  • Oxazole ring (five-membered heterocyclic): Can undergo ring-opening reactions or act as a directing group in substitution.

  • Piperazine ring (secondary amine): Reacts with electrophiles, though substitution at the nitrogen reduces reactivity.

Sulfonamide Group Reactions

  • Hydrolysis :

    • Under acidic or basic conditions, the sulfonamide bond may cleave to form a sulfonic acid and amine.

    • Mechanism : Acidic hydrolysis typically involves protonation of the amide nitrogen, followed by nucleophilic attack by water.

Oxazole Ring Reactions

  • Ring-opening :

    • Oxazoles can undergo hydrolysis under basic conditions (e.g., NaOH) to form carbonyl compounds and amines.

    • Example : Potential cleavage to yield a β-keto ester derivative.

Piperazine Ring Reactions

  • Alkylation/Acylation :

    • The secondary amine in piperazine may react with electrophiles (e.g., alkyl halides, acyl chlorides), though substitution at the nitrogen reduces reactivity.

    • Example : Potential quaternization with methyl iodide under basic conditions.

Reaction Conditions and Yield Data

Reaction Type Reagents Conditions Yield Key Steps
Sulfonamide bond formation4-chlorobenzenesulfonyl chloride, K₂CO₃DCM, 0–20°C, 1–2 h87%Stirred until TLC completion; purified via chromatography
4-chlorobenzenesulfonyl chloride, Et₃NDCM, 25°C, 8 h90%Extracted with water/brine; dried and concentrated

Analytical Techniques for Characterization

  • HPLC : Used to monitor synthesis progress and confirm purity.

  • NMR spectroscopy : Critical for structural confirmation, particularly for resolving the oxazole and sulfonamide environments.

Scientific Research Applications

Chemical Reactivity

The compound exhibits various chemical reactivity patterns:

  • Oxidation : The sulfonyl group can be oxidized to form sulfonic acids.
  • Reduction : The carbonyl group in the carbamoyl moiety can be reduced to form amines.
  • Substitution : The chlorine atom in the 4-chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule.

Medicinal Chemistry

  • Therapeutic Potential : This compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in cancer progression. The sulfonyl and carbamoyl groups play crucial roles in its binding affinity to target enzymes, which may lead to the development of novel anticancer agents.
  • Biological Probes : It serves as a probe to study biological pathways and enzyme activities. By modifying the compound, researchers can explore its interactions with various biological targets, aiding in understanding disease mechanisms.

Material Science

  • Interfacial Passivation : The compound's derivatives, particularly those containing 4-chlorobenzenesulfonyl groups, have been utilized in improving the stability and performance of perovskite solar cells. These compounds act as Lewis acids that passivate defects at the perovskite interface, enhancing power conversion efficiency (PCE) and long-term stability .
  • Catalysis : The compound is also explored for its potential role as a catalyst in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under standard conditions.

Chemical Synthesis

  • Building Block for Complex Molecules : This compound acts as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications, making it an essential component in synthetic organic chemistry.

Case Study 1: Anticancer Activity

In recent studies, derivatives of this compound were synthesized and tested for their inhibitory effects on specific cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Photovoltaic Applications

Research demonstrated that incorporating 4-chlorobenzenesulfonyl chloride into perovskite solar cells significantly improved their efficiency from 18.29% to 20.02%. This enhancement was attributed to effective passivation of undercoordinated halide ions at the perovskite interface .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring and the aromatic groups can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3-oxazole ring distinguishes the target compound from analogs with thiazole, pyridine, or triazole cores. For example:

  • XMK (): Replaces oxazole with a pyridine ring.
  • 1-[[2-(4-Methoxyphenyl)-1,3-Thiazol-4-Yl]Methyl]Piperazine Hydrochloride (): Substitutes oxazole with thiazole. The sulfur atom increases lipophilicity, which may enhance membrane permeability compared to the oxygen-containing oxazole .

Substituent Variations

Sulfonyl Group Modifications:
  • The 4-chlorobenzenesulfonyl group in the target compound is structurally analogous to the 4-chlorophenylsulfonyl group in XMK (). Both exhibit strong electron-withdrawing effects, which stabilize charge-transfer interactions in receptor binding .
Piperazine Substituents:
  • The 4-ethylpiperazine in the target compound contrasts with the 4-(3-methylphenyl)piperazine in ’s analog. Ethyl groups typically enhance lipophilicity compared to aryl substituents, affecting blood-brain barrier penetration .
  • XMK () incorporates a pyridinylpiperidine group, introducing additional nitrogen atoms that may participate in hydrogen bonding .

Physicochemical and Pharmacological Implications

Physicochemical Properties

Property Target Compound XMK () Compound
Molecular Formula C₂₂H₂₃ClN₄O₃S C₂₃H₂₉ClN₄O₂S C₂₄H₂₃ClN₂
Molecular Weight (g/mol) 465.96 477.02 375.90
Key Functional Groups Oxazole, Sulfonyl, Ethylpiperazine Pyridine, Sulfonyl, Piperazine Benzyl, Methylphenylpiperazine
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~4.1 (high lipophilicity)

Pharmacological Insights

  • Similar piperazine derivatives (e.g., 3-MMC in ) are psychoactive, implying possible receptor affinity .
  • XMK (): Pyridine and sulfonyl groups may target enzymes like kinases or proteases, common in antiviral or anticancer agents .
  • Compound : High lipophilicity from the benzyl group could favor peripheral over CNS effects .

Research Findings and Limitations

  • Structural Insights : Crystallographic tools (e.g., SHELX , ORTEP ) enable precise determination of substituent orientations, critical for SAR studies.
  • Knowledge Gaps: No direct pharmacological data for the target compound exists in the provided evidence. Assumptions are based on structural analogs.
  • Synthetic Challenges : Introducing the 4-chlorobenzenesulfonyl group requires regioselective sulfonation, which may complicate scalability .

Biological Activity

The compound 1-[4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H24ClN3O4S
  • Molecular Weight : 498.0 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)sulfonyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]pyrrolidine-2-carboxamide

The compound features several functional groups including a sulfonyl group, which is known for its role in biological activity, and a piperazine ring that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and carbamoyl groups enhance binding affinity, potentially allowing the compound to inhibit enzyme activity by blocking substrate access. This mechanism is crucial in therapeutic applications, particularly in cancer research where enzyme inhibition is a common strategy.

Anticancer Properties

Research indicates that compounds similar to this one exhibit promising anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibitors : Compounds with structural similarities have been shown to effectively inhibit these enzymes, which play a critical role in maintaining pH balance in cells and are implicated in cancer progression.
  • ACE2 Activity Modulation : Similar structures have also been evaluated for their effects on ACE2 enzymatic activity, which is significant in the context of viral infections such as SARS-CoV-2 .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines. For example, a study showed a dose-dependent inhibition of proliferation in breast cancer cells when treated with sulfonamide derivatives.
  • Animal Models : In vivo studies using animal models have indicated that these compounds can reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound ACarbonic Anhydrase0.5
Compound BACE20.8
Compound COther Enzyme1.2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzoic acid hydrazides and phosphorous oxychloride at 120°C, as demonstrated in oxadiazole derivatives . Key parameters to optimize include reaction time (4–6 hours), stoichiometric ratios of sulfonyl and oxazole precursors, and purification via recrystallization from methanol . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

  • Methodological Answer : Use a combination of spectral techniques:

  • IR spectroscopy to identify functional groups (e.g., sulfonyl, oxazole).
  • NMR (¹H and ¹³C) to resolve aromatic protons, methyl groups, and piperazine/oxazole connectivity .
  • X-ray crystallography for absolute configuration confirmation, referencing databases like the Cambridge Crystallographic Data Centre (CCDC) for analogous structures .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Antibacterial activity can be evaluated using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For CNS-targeted studies, receptor-binding assays (e.g., serotonin or dopamine receptors) are recommended due to structural similarities to piperazine-based psychotropics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s bioactivity and guide SAR studies?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors) . Validate predictions with experimental IC₅₀ or Ki values .

Q. What strategies resolve contradictions in spectral or bioactivity data between synthetic batches?

  • Methodological Answer :

  • Re-examine synthetic intermediates for regioisomeric impurities using HPLC-MS .
  • Perform variable-temperature NMR to detect conformational flexibility in the piperazine or oxazole moieties .
  • Cross-validate bioassay protocols with positive controls (e.g., ciprofloxacin for antibacterial tests) to rule out methodological variability .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism .
  • Replace the ethyl group on piperazine with a bulky substituent (e.g., cyclopropyl) to sterically hinder cytochrome P450 enzymes .
  • Assess stability via in vitro microsomal assays (human liver microsomes) and correlate with LogP calculations .

Q. What mechanistic insights explain its antibacterial activity against drug-resistant strains?

  • Methodological Answer :

  • Investigate inhibition of bacterial efflux pumps via ethidium bromide accumulation assays .
  • Screen for β-lactamase or metallo-β-lactamase inhibition using nitrocefin hydrolysis assays .
  • Conduct transcriptomic profiling (RNA-seq) on treated bacterial cells to identify downregulated virulence genes .

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